2,3-Bis(3-ethylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
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Overview
Description
2,3-Bis(3-ethylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a complex organic compound that belongs to the class of tetrazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(3-ethylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of 3-ethylphenylhydrazine with phenyl isocyanate to form the corresponding hydrazone. This intermediate is then cyclized using sodium azide under acidic conditions to yield the tetrazole ring. The final step involves the quaternization of the tetrazole nitrogen with benzyl chloride to form the tetrazolium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(3-ethylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or
Properties
CAS No. |
88159-26-6 |
---|---|
Molecular Formula |
C23H25ClN4 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2,3-bis(3-ethylphenyl)-5-phenyl-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C23H24N4.ClH/c1-3-18-10-8-14-21(16-18)26-24-23(20-12-6-5-7-13-20)25-27(26)22-15-9-11-19(4-2)17-22;/h5-17H,3-4H2,1-2H3,(H,24,25);1H |
InChI Key |
LNCRVECFHXSFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N2[NH2+]C(=NN2C3=CC=CC(=C3)CC)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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